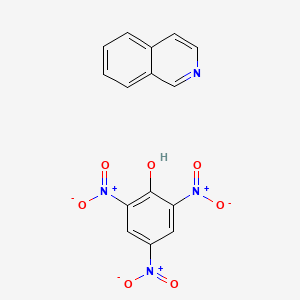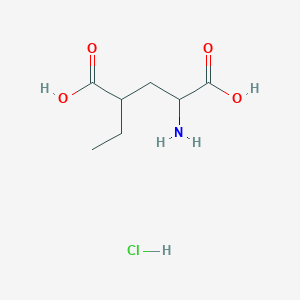
4-Ethylglutamic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylglutamic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4 and a molecular weight of 211.647 g/mol It is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylglutamic acid hydrochloride typically involves the alkylation of glutamic acid derivatives. One common method is the reaction of glutamic acid with ethyl halides under basic conditions to introduce the ethyl group at the desired position. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process includes the use of reactors for controlled addition of reagents, followed by purification steps such as crystallization and filtration to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylglutamic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-Ethylglutamic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethylglutamic acid hydrochloride involves its interaction with specific molecular targets. As a derivative of glutamic acid, it may interact with glutamate receptors in the nervous system, influencing neurotransmission. The compound can activate both ionotropic and metabotropic glutamate receptors, leading to various physiological effects .
Comparison with Similar Compounds
Glutamic Acid: The parent compound, widely used in protein synthesis and neurotransmission.
4-Aminobenzoic Acid Hydrochloride: Another derivative with different functional groups and applications.
3-Ethyl-3-Methylglutaric Acid: A structurally similar compound with distinct chemical properties.
Uniqueness: 4-Ethylglutamic acid hydrochloride is unique due to the presence of the ethyl group, which imparts specific chemical and biological properties. This modification can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
160806-20-2 |
|---|---|
Molecular Formula |
C7H14ClNO4 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-amino-4-ethylpentanedioic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-2-4(6(9)10)3-5(8)7(11)12;/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12);1H |
InChI Key |
PYERNUXYVJCBSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



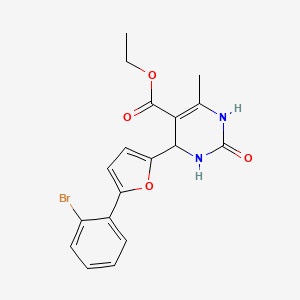

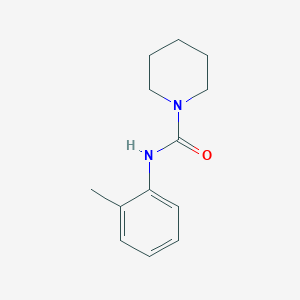


![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)

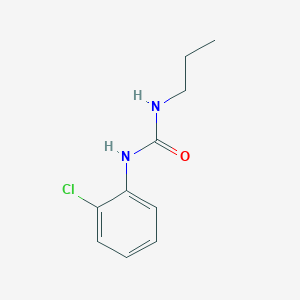

![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)

